(3S)-3,6-Diaminohexanoic acid (3S)-3,6-Diaminohexanoic acid (3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
Brand Name: Vulcanchem
CAS No.: 4299-56-3
VCID: VC0541971
InChI: InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
SMILES: C(CC(CC(=O)O)N)CN
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

(3S)-3,6-Diaminohexanoic acid

CAS No.: 4299-56-3

Inhibitors

VCID: VC0541971

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(3S)-3,6-Diaminohexanoic acid - 4299-56-3

CAS No. 4299-56-3
Product Name (3S)-3,6-Diaminohexanoic acid
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name (3S)-3,6-diaminohexanoic acid
Standard InChI InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
Standard InChIKey QKEWQOJCHPFEAF-RXMQYKEDSA-N
Isomeric SMILES C(C[C@@H](CC(=O)O)N)CN
SMILES C(CC(CC(=O)O)N)CN
Canonical SMILES C(CC(CC(=O)O)N)CN
Appearance Solid powder
Physical Description Solid
Description (3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (R)-ß-lysine; (R) ß lysine; R ß lysine; R-ß-lysine; MG1655; MG-1655; MG 1655; R-beta-lysine; (R)-beta-lysine;
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2: Frey PA. Travels with carbon-centered radicals. 5'-deoxyadenosine and 5'-deoxyadenosine-5'-yl in radical enzymology. Acc Chem Res. 2014 Feb 18;47(2):540-9. doi: 10.1021/ar400194k. Epub 2013 Dec 5. PubMed PMID: 24308628.
3: Bullwinkle TJ, Zou SB, Rajkovic A, Hersch SJ, Elgamal S, Robinson N, Smil D, Bolshan Y, Navarre WW, Ibba M. (R)-β-lysine-modified elongation factor P functions in translation elongation. J Biol Chem. 2013 Feb 8;288(6):4416-23. doi: 10.1074/jbc.M112.438879. Epub 2012 Dec 31. PubMed PMID: 23277358; PubMed Central PMCID: PMC3567691.
4: Gilreath MS, Roy H, Bullwinkle TJ, Katz A, Navarre WW, Ibba M. β-Lysine discrimination by lysyl-tRNA synthetase. FEBS Lett. 2011 Oct 20;585(20):3284-8. doi: 10.1016/j.febslet.2011.09.008. Epub 2011 Sep 12. PubMed PMID: 21925499; PubMed Central PMCID: PMC3196068.
5: Roy H, Zou SB, Bullwinkle TJ, Wolfe BS, Gilreath MS, Forsyth CJ, Navarre WW, Ibba M. The tRNA synthetase paralog PoxA modifies elongation factor-P with (R)-β-lysine. Nat Chem Biol. 2011 Aug 14;7(10):667-9. doi: 10.1038/nchembio.632. PubMed PMID: 21841797; PubMed Central PMCID: PMC3177975.
6: Behshad E, Ruzicka FJ, Mansoorabadi SO, Chen D, Reed GH, Frey PA. Enantiomeric free radicals and enzymatic control of stereochemistry in a radical mechanism: the case of lysine 2,3-aminomutases. Biochemistry. 2006 Oct 24;45(42):12639-46. PubMed PMID: 17042480; PubMed Central PMCID: PMC2553251.
7: Grammel N, Pankevych K, Demydchuk J, Lambrecht K, Saluz HP, Krügel H. A beta-lysine adenylating enzyme and a beta-lysine binding protein involved in poly beta-lysine chain assembly in nourseothricin synthesis in Streptomyces noursei. Eur J Biochem. 2002 Jan;269(1):347-57. PubMed PMID: 11784329.
8: Ikeda Y, Naganawa H, Kondo S, Takeuchi T. Preparation of 13C and 15N labeled bellenamine and its degradation products. J Antibiot (Tokyo). 1992 Dec;45(12):1925-9. PubMed PMID: 1490885.
9: Petrovich RM, Ruzicka FJ, Reed GH, Frey PA. Characterization of iron-sulfur clusters in lysine 2,3-aminomutase by electron paramagnetic resonance spectroscopy. Biochemistry. 1992 Nov 10;31(44):10774-81. PubMed PMID: 1329954.
10: Moss M, Frey PA. The role of S-adenosylmethionine in the lysine 2,3-aminomutase reaction. J Biol Chem. 1987 Nov 5;262(31):14859-62. PubMed PMID: 3117791.
11: Seltmann G. [Nourseothricin (streptothricin) inactivated by plasmid pIE 636-encoded acetyltransferase: detection of N-acetyl-beta-lysine in the inactivated product]. Zentralbl Bakteriol Mikrobiol Hyg A. 1985 Dec;260(4):421-2. German. PubMed PMID: 3010602.
PubChem Compound 439417
Last Modified Nov 11 2021
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